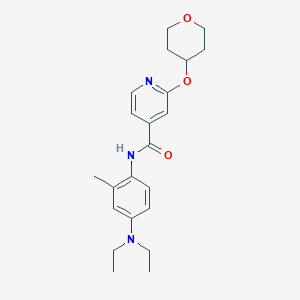
(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves multi-step reactions including the formation of hydrazinyl and benzylidene groups attached to a purine core. These synthetic routes often employ protective groups and various catalytic conditions to achieve the desired functionalization. For instance, derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones have been synthesized, elucidating the structural complexity and synthetic accessibility of such compounds (Gobouri, 2020).
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Derivative Compounds
Synthesis of Derivatives : New derivatives of 1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, including those with a benzyl group, have been synthesized using various methods, such as reactions with carbonyl-containing reagents and nucleophilic addition reactions. These methods aim to explore the synthetic potential and create biologically active substances (Korobko, 2016).
Thietanyl Protection in Synthesis : Thietanyl protecting groups have been used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This approach allows for the synthesis of compounds with specific substitutions and offers advantages like stability upon nucleophilic substitution and mild experimental conditions (Khaliullin & Shabalina, 2020).
Biological and Pharmacological Applications
Potential in Neurodegenerative Diseases : Research on xanthine derivatives, which are structurally related to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, has found potential applications in neurodegenerative diseases. These compounds, acting on multiple targets relevant to neurodegeneration, are expected to offer advantages over single-target therapeutics (Brunschweiger et al., 2014).
Anticancer Activities : Fused purine analogues have been synthesized and evaluated for anticancer activities. Compounds like 6-mercaptopurine have been used in these syntheses, showing potential against various cancer cell lines (Hassan et al., 2017).
Photochemistry and Novel Synthesis
- Photolysis in Synthesis : Novel derivatives of pentoxifylline, a compound related to the purine structure, have been synthesized using photochemistry. This method explores an alternative approach to synthesizing purine derivatives, potentially applicable to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (Han, Bonnet, & Van Der Westhuizen, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form 2-(2,4-dihydroxybenzylidene)hydrazine. This intermediate is then reacted with 3,7-dimethylxanthine to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "hydrazine hydrate", "3,7-dimethylxanthine", "benzyl chloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate in ethanol to form 2-(2,4-dihydroxybenzylidene)hydrazine.", "Step 2: Reaction of 2-(2,4-dihydroxybenzylidene)hydrazine with 3,7-dimethylxanthine in acetonitrile to form (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: Protection of the amino group of the final product with benzyl chloride and potassium carbonate in acetonitrile to form the desired compound." ] } | |
CAS-Nummer |
899724-60-8 |
Produktname |
(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C21H20N6O4 |
Molekulargewicht |
420.429 |
IUPAC-Name |
1-benzyl-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N6O4/c1-25-17-18(23-20(25)24-22-11-14-8-9-15(28)10-16(14)29)26(2)21(31)27(19(17)30)12-13-6-4-3-5-7-13/h3-11,28-29H,12H2,1-2H3,(H,23,24)/b22-11+ |
InChI-Schlüssel |
WWPUQPRTEYLELQ-SSDVNMTOSA-N |
SMILES |
CN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




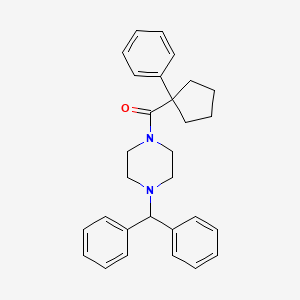

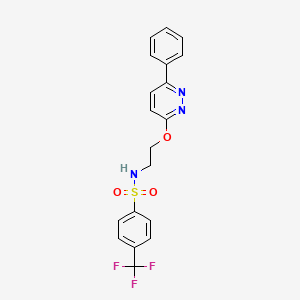
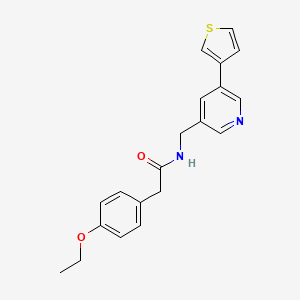
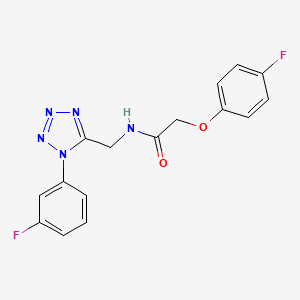


![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)
![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)
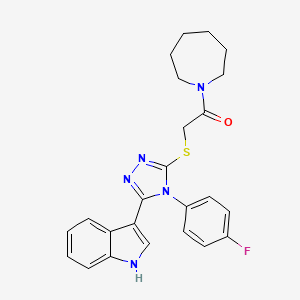
![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)
![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)
